N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide
CAS No.:
Cat. No.: VC8629220
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O4S |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20) |
| Standard InChI Key | CLBCXCHIXOWTGZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Introduction
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound belonging to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound features a cyclohexyl group attached to a benzamide core, along with a morpholin-4-ylsulfonyl moiety, which contributes to its unique chemical and biological characteristics.
Synthesis
The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. These may include the reaction of substituted anilines with appropriate sulfonyl chlorides followed by amidation reactions. The specific synthetic route can vary based on the desired yield and purity of the final product.
Biological Activity
Sulfonamide derivatives, including N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, are known for their potential biological activities. These compounds can act as inhibitors of specific enzymes or receptors, impacting various biological pathways. Preliminary studies suggest that structural modifications can significantly affect the potency and selectivity of these compounds towards specific biological targets.
Applications
The potential applications of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide include:
-
Pharmaceutical Research: As a potential therapeutic agent due to its biological activity.
-
Material Science: Due to its unique chemical properties.
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Potential therapeutic agent |
| Material Science | Unique chemical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume